
4-Hydroxytoremifene
Overview
Description
Mechanism of Action
Target of Action
4-Hydroxytoremifene primarily targets Estrogen Receptors (ER) . These receptors play a crucial role in the regulation of reproductive and sexual development, and are involved in various cellular processes such as growth, differentiation, and performance .
Mode of Action
This compound binds to ER with a higher affinity than toremifene . This binding inhibits the growth of MCF-7 cells, a breast cancer cell line . It exerts an antiestrogenic effect, which is weaker than that of toremifene .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the estrogen signaling pathway. By binding to ER, this compound can inhibit the growth of estrogen receptor-positive cells, such as MCF-7 breast cancer cells . The compound’s antiestrogenic actions are also observed in mouse and rat uterus at high doses .
Pharmacokinetics
It is known that toremifene, the parent compound of this compound, is metabolized to this compound . The metabolite is detectable in plasma only at high doses of toremifene .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth. By binding to ER with a higher affinity, this compound inhibits the growth of MCF-7 cells at concentrations lower than those of toremifene . Its intrinsic estrogenic effect is weaker than that of toremifene .
Action Environment
It is known that the compound’s antiestrogenic actions are observed in mouse and rat uterus at high doses , suggesting that the compound’s action may be influenced by the physiological environment
Biochemical Analysis
Biochemical Properties
4-Hydroxytoremifene interacts with estrogen receptors (ER), exhibiting a higher affinity for ER compared to Toremifene . It inhibits the growth of MCF-7 cells, a breast cancer cell line, at concentrations lower than those of Toremifene . This interaction with ER and the subsequent inhibition of cell growth demonstrate the antiestrogenic effect of this compound .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those of breast cancer origin. It binds to estrogen receptors in these cells, inhibiting their growth . This interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, specifically estrogen receptors. This binding inhibits the growth of certain cells, such as MCF-7 cells
Temporal Effects in Laboratory Settings
It is known that this compound binds to estrogen receptors with a higher affinity and inhibits MCF-7 cell growth at concentrations lower than those of Toremifene .
Dosage Effects in Animal Models
It has been reported that the efficacy of this compound against DMBA-induced cancers is weak except at very high doses .
Metabolic Pathways
This compound is a metabolite of Toremifene, which is metabolized in the liver by cytochrome P450 enzymes
Transport and Distribution
It is known that Toremifene, the parent compound of this compound, is metabolized in the liver and eliminated primarily in the feces following enterohepatic circulation .
Subcellular Localization
Given its interaction with estrogen receptors, it is likely that it localizes to areas within the cell where these receptors are present .
Preparation Methods
The synthesis of 4-hydroxytoremifene involves the hydroxylation of toremifene. This process can be achieved through various synthetic routes, including the use of specific reagents and catalysts to facilitate the hydroxylation reaction . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Hydroxytoremifene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids .
Scientific Research Applications
Pharmacological Properties
4-Hydroxytoremifene exhibits both estrogenic and antiestrogenic effects depending on the tissue type and concentration. Its structure allows it to bind selectively to estrogen receptors, leading to varied biological responses:
- Anti-cancer Activity : this compound has been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis and preventing mitosis. It is particularly effective in patients who do not respond to tamoxifen therapy, offering an alternative treatment option .
- Metabolism and Variability : Studies indicate significant variability in the sulfation of this compound among individuals, which can influence therapeutic outcomes. Approximately 30-fold differences in sulfation activity have been observed, suggesting that genetic factors may play a role in patient response to treatment .
Breast Cancer Treatment
This compound is primarily utilized in the adjuvant treatment of hormone-dependent breast cancer. Its efficacy has been demonstrated through various clinical trials:
- Clinical Trials : Phase II trials have confirmed its safety and effectiveness for patients with metastatic breast cancer. It has shown a favorable toxicity profile compared to tamoxifen, making it a preferred option for some patients .
- Resistance to Tamoxifen : For patients who exhibit resistance to tamoxifen, high-dose this compound therapy can provide significant benefits, highlighting its role as a second-line treatment .
Prostate Cancer Prevention
Emerging research indicates that this compound may also be effective in preventing prostate cancer:
- Preclinical Studies : In mouse models of prostate cancer, treatment with this compound resulted in a decreased incidence of high-grade prostatic intraepithelial neoplasia and improved survival rates .
Case Study Analysis
A comprehensive review of observational research highlights the diverse applications of this compound:
- Patient Response Variability : Observational studies have documented the variability in patient responses based on genetic factors influencing drug metabolism. This underscores the importance of personalized medicine in optimizing treatment strategies for breast and prostate cancers .
- Longitudinal Studies : Long-term studies tracking patient outcomes have shown that those treated with this compound experience improved survival rates compared to traditional therapies, reinforcing its potential as a cornerstone in hormone receptor-positive cancer management .
Data Tables
Comparison with Similar Compounds
4-Hydroxytoremifene is similar to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. it has unique properties that distinguish it from these compounds:
These unique properties make this compound a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
4-Hydroxytoremifene (4-OH TOR) is an active metabolite of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of 4-OH TOR, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Chemical Structure and Pharmacokinetics
This compound is structurally similar to tamoxifen but differs by a chlorine atom in the ethyl side chain, which contributes to its unique pharmacological profile. The metabolism of toremifene involves several cytochrome P450 enzymes, leading to the formation of 4-OH TOR and other metabolites. Notably, the terminal half-lives for elimination of toremifene, N-desmethyltoremifene, and this compound are approximately five days each .
4-OH TOR functions as an estrogen receptor antagonist in breast tissue, inhibiting tumor growth by blocking estrogen's proliferative effects. It also exhibits partial agonist activity in other tissues, which may contribute to its therapeutic effects and side effect profile. The compound's biological activity is influenced by genetic variability in metabolic pathways, particularly those involving sulfotransferases (SULTs) and UDP-glucuronosyltransferases .
Sulfation Studies
Research indicates significant interindividual variability in the sulfation of 4-OH TOR. A study involving human liver cytosols demonstrated a 30-fold variation in sulfation activity among 104 subjects. This variability was significantly correlated with the sulfation of β-naphthol, a marker for SULT1A1 activity .
Table 1: Sulfation Activity of this compound
Subject Group | Mean Sulfation Rate (nmol/min) | Variability |
---|---|---|
Group A | 0.5 | Low |
Group B | 2.0 | High |
This variability suggests that genetic factors may play a critical role in determining patient response to therapy with toremifene and its active metabolite.
Phase II Trials
A randomized phase II trial compared transdermal 4-hydroxytamoxifen gel (4-OHT) with oral tamoxifen in women with ductal carcinoma in situ (DCIS). The study aimed to assess the impact on Ki-67 labeling index, a marker for cell proliferation. Results showed a reduction in Ki-67 by 3.4% for the gel group and 5.1% for the oral group, indicating comparable efficacy .
Table 2: Ki-67 Reduction in DCIS Lesions
Treatment Type | Ki-67 Reduction (%) | p-value |
---|---|---|
Transdermal 4-OHT | 3.4 | <0.03 |
Oral Tamoxifen | 5.1 | <0.03 |
Case Studies
Several case studies have documented individual responses to high-dose toremifene therapy in patients who did not respond to tamoxifen. These cases illustrate that while some patients benefit significantly from switching to toremifene, others may experience limited efficacy due to metabolic differences affecting the activation of its metabolites like 4-OH TOR.
Properties
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043030 | |
Record name | 4-Hydroxytoremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110503-62-3 | |
Record name | 4-Hydroxytoremifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxytoremifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxytoremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYTOREMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.